1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a phenylpiperazine unit, and a tolylurea structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-20-6-5-7-22(16-20)29-27(32)28-18-24(21-10-11-25-26(17-21)34-19-33-25)31-14-12-30(13-15-31)23-8-3-2-4-9-23/h2-11,16-17,24H,12-15,18-19H2,1H3,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAMPBBIZXLXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the phenylpiperazine unit: This involves the reaction of phenylhydrazine with ethylene oxide or similar reagents to form the piperazine ring.
Coupling of the benzo[d][1,3]dioxole and phenylpiperazine units: This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.
Introduction of the tolylurea group: This can be accomplished by reacting the intermediate with isocyanates or urea derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated products.
Scientific Research Applications
Biological Activities
Recent studies have indicated that derivatives of this compound exhibit a range of biological activities:
- Antidepressant Effects : In vitro studies suggest that piperazine derivatives can enhance serotonin activity, which may lead to antidepressant effects.
- Anticancer Activity : The compound has shown promise in anticancer applications, with studies indicating potential mechanisms of action against various cancer cell lines.
Applications in Medicinal Chemistry
The diverse functionalities present in 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea make it suitable for several applications:
Table 1: Potential Applications
| Application Area | Description |
|---|---|
| Antidepressant Drugs | Enhances serotonin activity; potential for treating depression. |
| Anticancer Agents | Exhibits cytotoxic effects on cancer cells; may inhibit tumor growth. |
| Neuropharmacology | Investigated for effects on neurotransmitter systems; potential cognitive enhancers. |
| Drug Development | Serves as a lead compound for synthesizing new therapeutic agents. |
Case Studies
Several case studies have been published that highlight the effectiveness of this compound in various therapeutic contexts:
- Antidepressant Activity : A study demonstrated that derivatives of 4-phenylpiperazine showed significant improvement in serotonin receptor binding affinity, suggesting their utility in developing new antidepressants.
- Anticancer Research : Research focusing on the anticancer properties of similar compounds indicated that modifications to the benzo[d][1,3]dioxole structure can enhance cytotoxicity against specific cancer cell lines, providing a pathway for targeted cancer therapies.
- Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that compounds with structural similarities could modulate neurotransmitter release, indicating potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with a methyl group on the piperazine ring.
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a urea functional group, which are known to contribute to various biological activities.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which can lead to improved mood and reduced anxiety. A study demonstrated that derivatives of phenylpiperazine showed significant binding affinity to serotonin receptors (5-HT_1A and 5-HT_2A), suggesting potential antidepressant activity for our compound as well .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. For instance, similar urea derivatives have shown cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the micromolar range . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented. For example, compounds containing the benzo[d][1,3]dioxole moiety have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Synthesis and Evaluation
A study synthesized the compound through a multi-step reaction involving the condensation of benzo[d][1,3]dioxole derivatives with piperazine and m-tolyl isocyanate. The resulting product was characterized using NMR and mass spectrometry techniques to confirm its structure .
In Vitro Studies
In vitro assays revealed that the compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic profile. It was found to scavenge free radicals effectively, comparable to standard antioxidants like Trolox .
| Activity | IC50 Value (µM) | Tested Cell Line |
|---|---|---|
| Anticancer | 27.3 | T47D (breast cancer) |
| Antimicrobial | Varied | Staphylococcus aureus |
| Antioxidant | 15.0 | DPPH assay |
Q & A
Q. What synthetic approaches are commonly used to prepare this urea derivative, and what are their limitations?
The compound is typically synthesized via multi-step routes involving nucleophilic substitution and urea-forming condensation reactions. For example:
- Step 1 : Substitution of a halogenated intermediate with 4-phenylpiperazine to introduce the piperazine moiety .
- Step 2 : Condensation of the resulting amine with an isocyanate-bearing m-tolyl group to form the urea linkage .
Limitations : Low yields (30–50%) due to steric hindrance from the benzodioxole and m-tolyl groups, requiring iterative purification .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Key methods include:
- HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
- NMR : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., benzodioxole protons at δ 6.7–6.9 ppm, urea NH signals at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolve stereochemistry of the ethyl-piperazine bridge (e.g., C–C bond lengths of ~1.54 Å) .
Q. What in vitro assays are suitable for initial pharmacological profiling?
Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine and benzodioxole motifs) and enzyme inhibition studies (e.g., phosphodiesterases). Use:
- Radioligand displacement assays (IC₅₀ values) .
- Kinetic solubility assays in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up without compromising stereochemical fidelity?
- Catalysis : Use Pd-mediated cross-coupling to reduce side reactions in the benzodioxole-ethyl-piperazine step .
- Temperature control : Maintain ≤0°C during urea condensation to minimize racemization .
- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., 1.2:1 amine:isocyanate) and solvent polarity .
Q. How to resolve contradictory data in biological activity assays (e.g., receptor agonism vs. antagonism)?
Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Model interactions with GPCRs (e.g., 5-HT₁A) using the piperazine group as a hinge region .
- QSAR : Correlate substituent electronegativity (e.g., m-tolyl methyl group) with logP and IC₅₀ values .
Q. How to address solubility challenges in in vivo studies?
Q. What advanced techniques characterize degradation products under physiological conditions?
Q. How to design a study evaluating environmental persistence and ecotoxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
